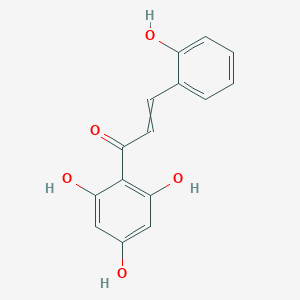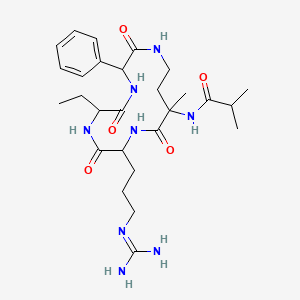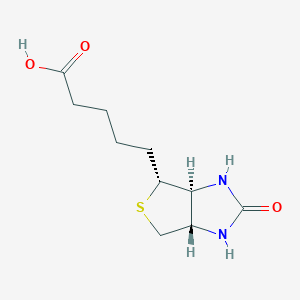
Epiallobiotin, (+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epiallobiotin, also known as (±)-epiallobiotin, is a stereoisomer of biotin, a water-soluble B-vitamin (vitamin H). It is a compound with significant biochemical importance due to its role in carboxylation reactions. Epiallobiotin has a molecular formula of C10H16N2O3S and a molecular weight of 244.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epiallobiotin can be synthesized through the optical resolution of biotin and its stereoisomers. One method involves the Wittig condensation of specific thienoimidazole derivatives followed by debenzylation . The reaction conditions typically involve the use of high-performance liquid chromatography (HPLC) for the separation of diastereomers.
Industrial Production Methods: Industrial production of epiallobiotin involves microbial synthesis, where specific bacteria are used to produce biotin analogs. The process includes the fermentation of bacteria in a controlled environment, followed by extraction and purification of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Epiallobiotin undergoes various chemical reactions, including:
Oxidation: Epiallobiotin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert epiallobiotin into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the epiallobiotin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of epiallobiotin .
Scientific Research Applications
Epiallobiotin has diverse applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its role in enzyme-catalyzed carboxylation reactions.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the production of biotinylated compounds for biochemical assays and diagnostics
Mechanism of Action
Epiallobiotin exerts its effects by acting as a coenzyme for carboxylase enzymes. It facilitates the transfer of carboxyl groups to specific substrates, playing a crucial role in metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The molecular targets include acetyl-CoA carboxylase and pyruvate carboxylase, which are essential for cellular metabolism .
Comparison with Similar Compounds
Biotin: The parent compound, essential for carboxylation reactions.
Epibiotin: Another stereoisomer with similar biochemical properties.
Allobiotin: A stereoisomer with distinct structural differences.
Uniqueness: Epiallobiotin is unique due to its specific stereochemistry, which affects its binding affinity and activity with carboxylase enzymes. This uniqueness makes it a valuable tool in studying enzyme mechanisms and developing biotin-based therapeutics .
Properties
CAS No. |
68225-55-8 |
|---|---|
Molecular Formula |
C10H16N2O3S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
5-[(3aS,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9+/m1/s1 |
InChI Key |
YBJHBAHKTGYVGT-BHNWBGBOSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](S1)CCCCC(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[4-(2-Pyrrolidin-1-ylethyl)anilino]-4-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone](/img/structure/B10822812.png)
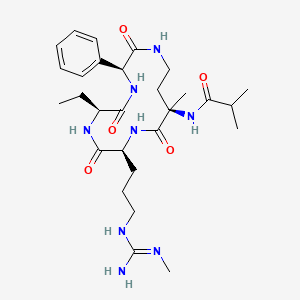
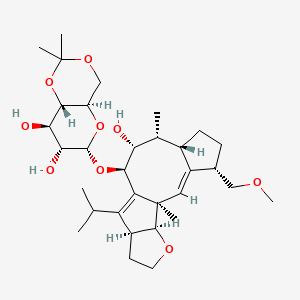
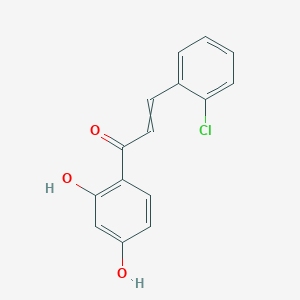
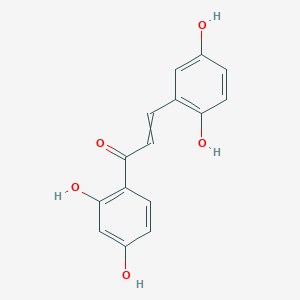
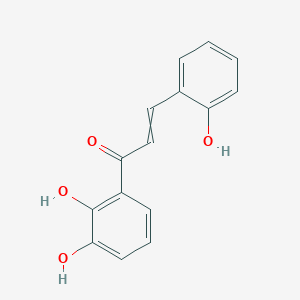
![2-hydroxy-N-[(3-nitrophenyl)methyl]-4-phenylmethoxybenzamide](/img/structure/B10822850.png)
![(2R)-2-[5-[(4R,4aS,6aS,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4-yl]pentanoylamino]-3-(2-chlorophenyl)propanoic acid](/img/structure/B10822856.png)
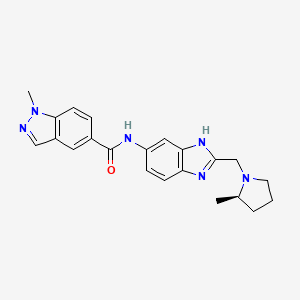
![3-(2,3-dimethoxyphenyl)-2-[5-(10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4-yl)pentanoylamino]propanoic acid](/img/structure/B10822864.png)
![5-[(6-chloro-7-methylindol-3-ylidene)methyl]-3-[(3,4-difluorophenyl)methyl]-4-hydroxy-1H-imidazol-2-one](/img/structure/B10822866.png)
